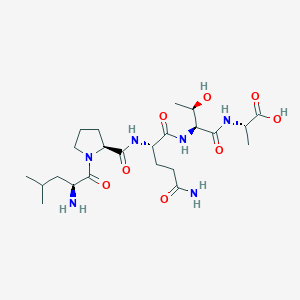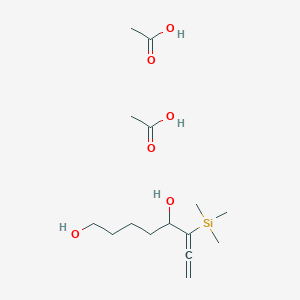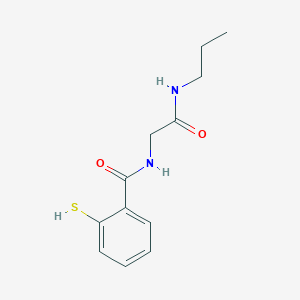
2-Mercapto-N-propylcarbamoylmethyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Mercapto-N-propylcarbamoylmethyl-benzamide is an organic compound that features a benzamide core with a mercapto group and a propylcarbamoylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-N-propylcarbamoylmethyl-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the benzamide core.
Attachment of the Propylcarbamoylmethyl Group: This step involves the reaction of the benzamide derivative with a propylcarbamoylating agent, such as propyl isocyanate, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-Mercapto-N-propylcarbamoylmethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under suitable conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, alcohols
Substitution: Various substituted benzamides
科学的研究の応用
2-Mercapto-N-propylcarbamoylmethyl-benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-Mercapto-N-propylcarbamoylmethyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The propylcarbamoylmethyl group may enhance the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
- 2-Mercapto-N-methylbenzamide
- 2-Mercapto-N-ethylbenzamide
- 2-Mercapto-N-butylbenzamide
Uniqueness
2-Mercapto-N-propylcarbamoylmethyl-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propylcarbamoylmethyl group differentiates it from other mercapto-substituted benzamides, potentially leading to unique applications and properties.
特性
CAS番号 |
824938-56-9 |
|---|---|
分子式 |
C12H16N2O2S |
分子量 |
252.33 g/mol |
IUPAC名 |
N-[2-oxo-2-(propylamino)ethyl]-2-sulfanylbenzamide |
InChI |
InChI=1S/C12H16N2O2S/c1-2-7-13-11(15)8-14-12(16)9-5-3-4-6-10(9)17/h3-6,17H,2,7-8H2,1H3,(H,13,15)(H,14,16) |
InChIキー |
ANVHHCOBEZIPLL-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)CNC(=O)C1=CC=CC=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


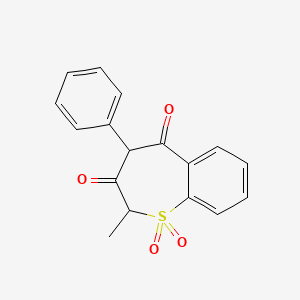
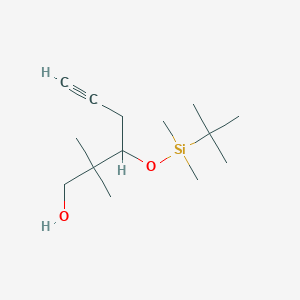
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
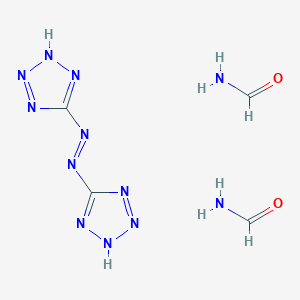
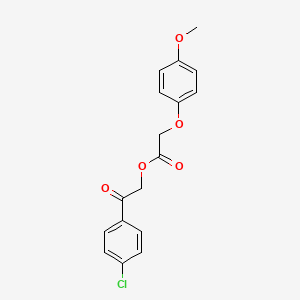
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
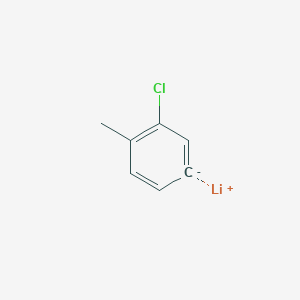
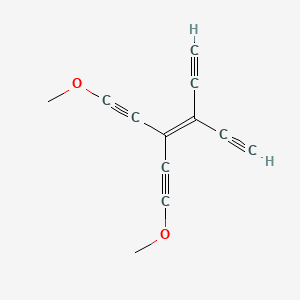
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
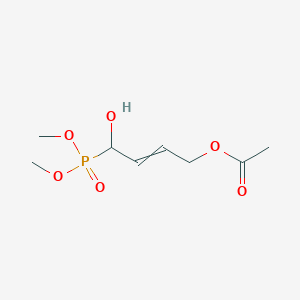
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
